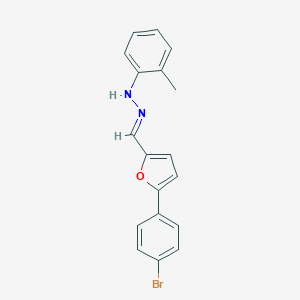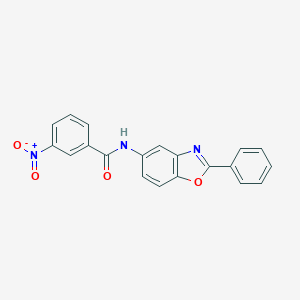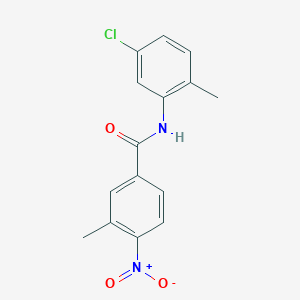![molecular formula C29H29NO5S3 B402435 DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B402435.png)
DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(1-(4-tert-butylbenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, a thioxo group, and a dithiole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the thioxo group and the dithiole ring. Common reagents used in these reactions include tert-butylbenzoyl chloride, dimethyl malonate, and sulfur-containing compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(1-(4-tert-butylbenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(1-(4-tert-butylbenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers investigate the compound’s potential as a bioactive molecule, exploring its interactions with biological targets and its effects on cellular processes.
Medicine: The compound’s potential therapeutic properties are studied, including its ability to act as an inhibitor or activator of specific enzymes or pathways.
Industry: The compound is explored for its potential use in materials science, such as the development of new polymers or
Eigenschaften
Molekularformel |
C29H29NO5S3 |
|---|---|
Molekulargewicht |
567.7g/mol |
IUPAC-Name |
dimethyl 2-[1-(4-tert-butylbenzoyl)-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C29H29NO5S3/c1-28(2,3)17-14-12-16(13-15-17)24(31)30-19-11-9-8-10-18(19)20(23(36)29(30,4)5)27-37-21(25(32)34-6)22(38-27)26(33)35-7/h8-15H,1-7H3 |
InChI-Schlüssel |
PDUWEOPZUABTMO-UHFFFAOYSA-N |
SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)C4=CC=C(C=C4)C(C)(C)C)C |
Kanonische SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)C4=CC=C(C=C4)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2,4-Dichloro-phenyl)-benzooxazol-5-yl]-3-methyl-4-nitro-benzamide](/img/structure/B402352.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B402353.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B402354.png)
![3-nitro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B402357.png)
![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B402359.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B402364.png)
![2-bromo-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B402365.png)
![3-nitro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B402366.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B402368.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B402369.png)
![2-bromo-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B402371.png)



